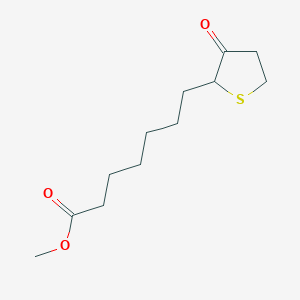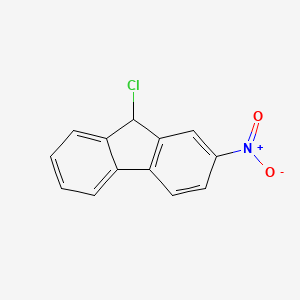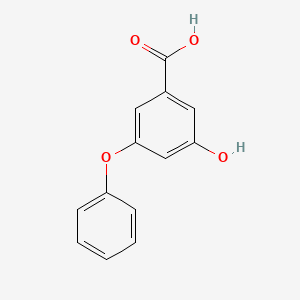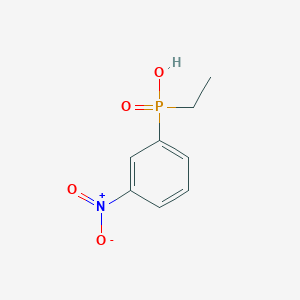
Piperazine, 1-(3,6-dimethyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dihydrochloride, hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3,6-dimethyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dihydrochloride, hemihydrate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthetic route might involve:
Starting Materials: Piperazine, 3,6-dimethyl-2-pyrazine, and 3,3,3-triphenylpropyl chloride.
Reaction Conditions: The reaction is likely carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid or base catalysts might be used to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include:
Batch or Continuous Flow Reactors: To control the reaction parameters precisely.
Purification Steps: Including crystallization, filtration, and drying to obtain the dihydrochloride hemihydrate form.
化学反应分析
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
科学研究应用
Piperazine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interaction with biological targets.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers and other materials.
作用机制
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as receptors or enzymes. The pathways involved might include:
Binding to Receptors: Modulating neurotransmitter activity.
Inhibition of Enzymes: Affecting metabolic pathways.
相似化合物的比较
Similar Compounds
Piperazine, 1-(2-pyridyl)-4-(3,3,3-triphenylpropyl)-: Another piperazine derivative with similar pharmacological properties.
Piperazine, 1-(4-methyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-: Differing by the position and type of substituents.
Uniqueness
The uniqueness of Piperazine, 1-(3,6-dimethyl-2-pyrazinyl)-4-(3,3,3-triphenylpropyl)-, dihydrochloride, hemihydrate lies in its specific substituents, which might confer unique pharmacological properties and applications.
属性
CAS 编号 |
63978-42-7 |
|---|---|
分子式 |
C62H74Cl4N8O |
分子量 |
1089.1 g/mol |
IUPAC 名称 |
2,5-dimethyl-3-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]pyrazine;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C31H34N4.4ClH.H2O/c2*1-25-24-32-26(2)30(33-25)35-22-20-34(21-23-35)19-18-31(27-12-6-3-7-13-27,28-14-8-4-9-15-28)29-16-10-5-11-17-29;;;;;/h2*3-17,24H,18-23H2,1-2H3;4*1H;1H2 |
InChI 键 |
GOVCMYRPHYQXTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C.CC1=CN=C(C(=N1)N2CCN(CC2)CCC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C.O.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


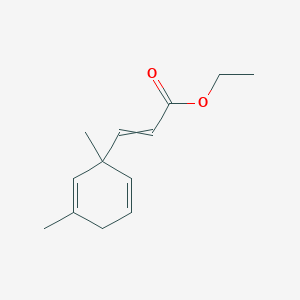
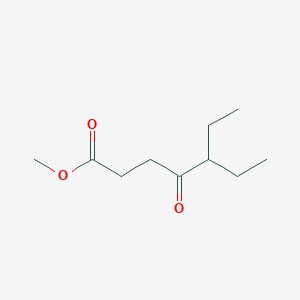
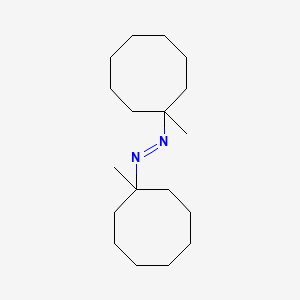

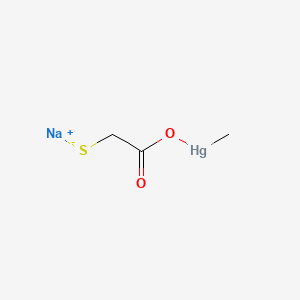
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)

![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
